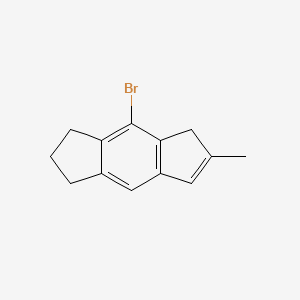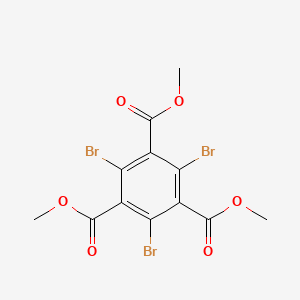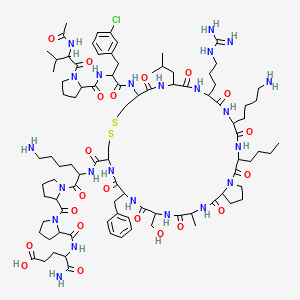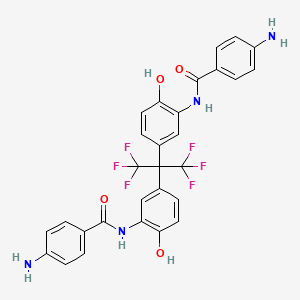
N,N'-((Perfluoropropane-2,2-diyl)bis(6-hydroxy-3,1-phenylene))bis(4-aminobenzamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-((Perfluoropropane-2,2-diyl)bis(6-hydroxy-3,1-phenylene))bis(4-aminobenzamide) is a complex organic compound characterized by its unique structure, which includes perfluoropropane and phenylene groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-((Perfluoropropane-2,2-diyl)bis(6-hydroxy-3,1-phenylene))bis(4-aminobenzamide) typically involves the reaction of perfluoropropane-2,2-diyl bisphenol with 4-aminobenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bonds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to monitor the reaction progress and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-((Perfluoropropane-2,2-diyl)bis(6-hydroxy-3,1-phenylene))bis(4-aminobenzamide) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated derivatives and other substituted products.
Applications De Recherche Scientifique
N,N’-((Perfluoropropane-2,2-diyl)bis(6-hydroxy-3,1-phenylene))bis(4-aminobenzamide) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe and in drug design.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.
Mécanisme D'action
The mechanism of action of N,N’-((Perfluoropropane-2,2-diyl)bis(6-hydroxy-3,1-phenylene))bis(4-aminobenzamide) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The hydroxyl and amine groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-((Perfluoropropane-2,2-diyl)bis(6-hydroxy-3,1-phenylene))bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxamide): Similar structure but with different functional groups.
2,2-Bis(3-(3-aminobenzoylamino)-4-hydroxyphenyl)hexafluoropropane: Another compound with perfluoropropane and phenylene groups.
Uniqueness
Its ability to undergo various chemical reactions and its potential in diverse scientific fields make it a compound of significant interest .
Propriétés
Formule moléculaire |
C29H22F6N4O4 |
|---|---|
Poids moléculaire |
604.5 g/mol |
Nom IUPAC |
4-amino-N-[5-[2-[3-[(4-aminobenzoyl)amino]-4-hydroxyphenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-hydroxyphenyl]benzamide |
InChI |
InChI=1S/C29H22F6N4O4/c30-28(31,32)27(29(33,34)35,17-5-11-23(40)21(13-17)38-25(42)15-1-7-19(36)8-2-15)18-6-12-24(41)22(14-18)39-26(43)16-3-9-20(37)10-4-16/h1-14,40-41H,36-37H2,(H,38,42)(H,39,43) |
Clé InChI |
LDGUDGFIILODSV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)C(C3=CC(=C(C=C3)O)NC(=O)C4=CC=C(C=C4)N)(C(F)(F)F)C(F)(F)F)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Methoxy-6H-benzo[c]chromen-6-one](/img/structure/B15157537.png)
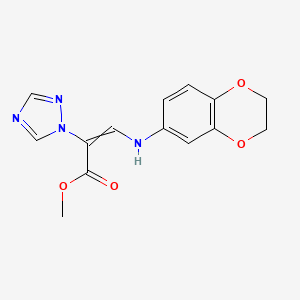
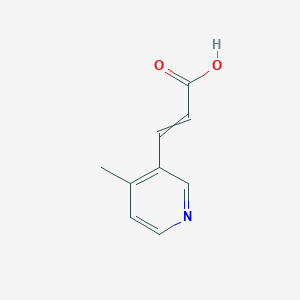
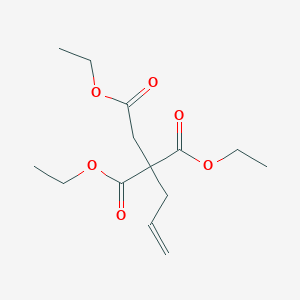
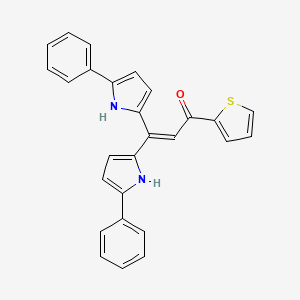
![3-({[3,5-Bis(trifluoromethyl)phenyl]methyl}amino)-4-{[2-(piperidin-1-yl)cyclohexyl]amino}cyclobut-3-ene-1,2-dione](/img/structure/B15157598.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B15157610.png)
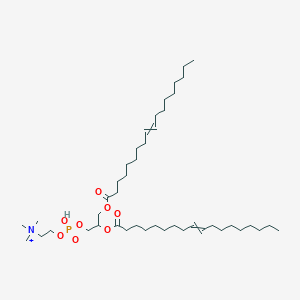
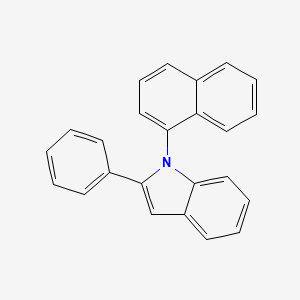
![2,2-bis(4-chlorophenyl)-2-hydroxy-N-[3-(trifluoromethyl)benzyl]-1-ethanaminium chloride](/img/structure/B15157625.png)
